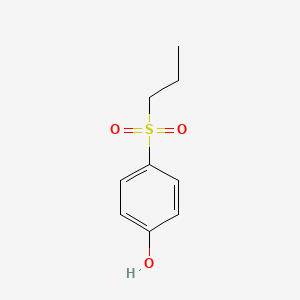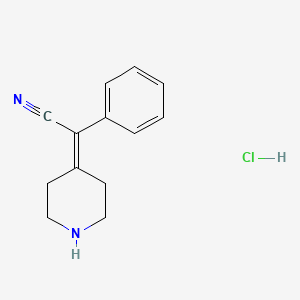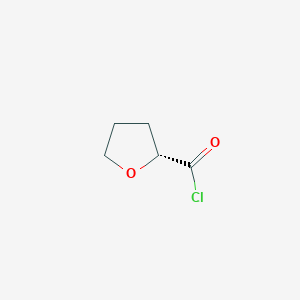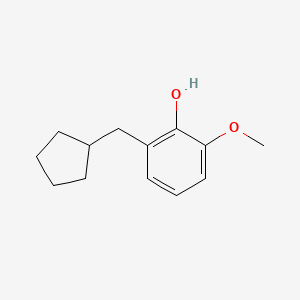![molecular formula C20H21NO5 B3241707 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid CAS No. 1480400-34-7](/img/structure/B3241707.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid
Descripción general
Descripción
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid” are currently unknown . This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . .
Mode of Action
As an Fmoc amino acid derivative, it may interact with its targets through the formation of peptide bonds . The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during peptide synthesis, and it can be removed under basic conditions .
Biochemical Pathways
In general, Fmoc amino acid derivatives are used in the synthesis of peptides, which can participate in a wide range of biochemical pathways depending on the sequence of the peptide .
Pharmacokinetics
As a derivative of Fmoc amino acids, it is likely to be absorbed and distributed in the body following administration, metabolized to remove the Fmoc group, and excreted .
Result of Action
As an Fmoc amino acid derivative, its primary role is likely in the synthesis of peptides, which can have a wide range of effects depending on the specific peptide sequence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the stability of the Fmoc group . Additionally, factors such as temperature and the presence of other chemicals can influence the compound’s action and efficacy .
Métodos De Preparación
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through various synthetic routes, including the mixed anhydride method and the acid chloride method. In the mixed anhydride method, the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) as a coupling agent . Industrial production methods often involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the synthesis of therapeutic peptides and in drug discovery research.
Comparación Con Compuestos Similares
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid can be compared with other similar compounds, such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid 4-tert-Butyl Ester: This compound also contains the Fmoc protecting group and is used in peptide synthesis.
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid derivative used in similar applications.
The uniqueness of this compound lies in its specific structure and the presence of the methoxy group, which can influence its reactivity and the properties of the resulting peptides .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUWVMQYLPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


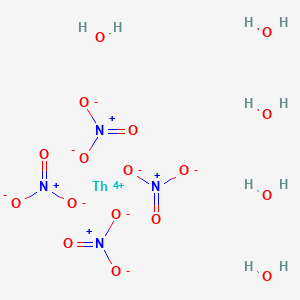
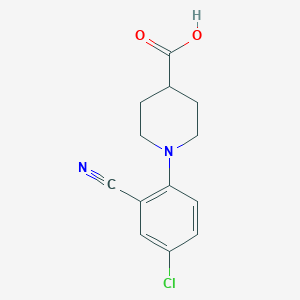
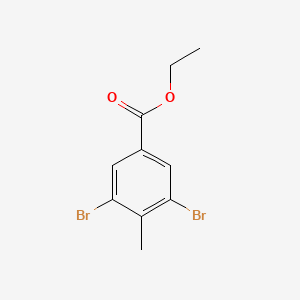
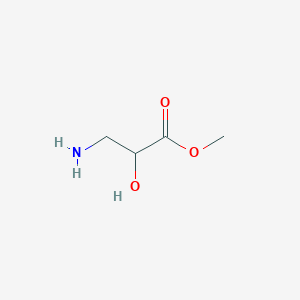
![4-[(2S)-2-(Ethylamino)propyl]phenol](/img/structure/B3241655.png)
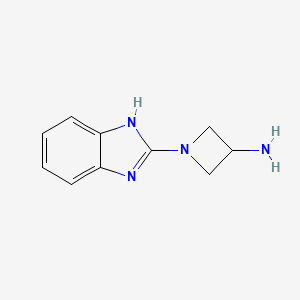
![2-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3241666.png)
![3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3241670.png)

![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)
